molecular formula C20H30ClNO4 B058349 2-(4-nitrophenoxy)tetradecanoyl Chloride CAS No. 116526-84-2

2-(4-nitrophenoxy)tetradecanoyl Chloride

Cat. No.: B058349
CAS No.: 116526-84-2
M. Wt: 383.9 g/mol
InChI Key: ZLIHXFIEQYYLQD-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)tetradecanoyl chloride is an organic compound with the molecular formula C({20})H({30})ClNO(_{4}). It is a derivative of tetradecanoic acid, where the hydroxyl group is replaced by a 4-nitrophenoxy group and a chloride group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)tetradecanoyl chloride typically involves the reaction of tetradecanoic acid with thionyl chloride to form tetradecanoyl chloride. This intermediate is then reacted with 4-nitrophenol in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)tetradecanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., lithium aluminum hydride).

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

Major Products Formed

Scientific Research Applications

2-(4-nitrophenoxy)tetradecanoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)tetradecanoyl chloride involves its reactivity towards nucleophiles and reducing agents. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in biochemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenoxy)hexadecanoyl chloride
  • 2-(4-nitrophenoxy)octadecanoyl chloride
  • 2-(4-nitrophenoxy)dodecanoyl chloride

Uniqueness

2-(4-nitrophenoxy)tetradecanoyl chloride is unique due to its specific chain length and the presence of both a nitro group and a phenoxy group. This combination of functional groups imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

2-(4-nitrophenoxy)tetradecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClNO4/c1-2-3-4-5-6-7-8-9-10-11-12-19(20(21)23)26-18-15-13-17(14-16-18)22(24)25/h13-16,19H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIHXFIEQYYLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(=O)Cl)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370607
Record name 2-(4-nitrophenoxy)tetradecanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116526-84-2
Record name 2-(4-nitrophenoxy)tetradecanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An amount of 550 g of 2-(p-nitrophenoxy)-myristic acid is heated together with 550 ml of thionyl chloride for 1 h to 60° C. so that a solution is obtained. The excess thionyl chloride is filtered off. Yield: 585 g (100%) of 2-(p-nitrophenoxyl]-myristoyl chloride (oil).
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step One

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